molecular formula C28H29N7O2 B2568715 (1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1251569-54-6

(1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No. B2568715
CAS RN: 1251569-54-6
M. Wt: 495.587
InChI Key: XPVNPOWVZKHPAP-UHFFFAOYSA-N
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Description

The compound (1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule. It contains several functional groups, including a phenyl group, an oxadiazole ring, a pyridine ring, a piperidine ring, and a piperazine ring . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Scientific Research Applications

Nematocidal Activity: The title compound demonstrated moderate nematocidal activity against Meloidogyne incognita, a plant-parasitic nematode. This activity is crucial for protecting crops from nematode-induced damage.

Anti-Fungal Activity: Against Rhizoctonia solani, a common fungal pathogen affecting crops, the compound exhibited anti-fungal properties. This finding suggests its potential as an alternative to existing chemical pesticides.

Antibacterial Effects: Several derivatives of this compound displayed strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo), which causes rice bacterial leaf blight. Notably, compounds 5m, 5r, 5u, 5v, 5x, and 5y outperformed existing agents like bismerthiazol and thiodiazole copper.

Additionally, compounds 5p, 5u, and 5v showed excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc), responsible for rice bacterial leaf streaks. These results highlight the compound’s potential as a novel antibacterial agent.

Liver Fibrosis: Compounds that inhibit collagen deposition can be valuable in treating liver fibrosis. For instance:

Sigma Receptor Affinity

Finally, let’s explore the compound’s affinity for sigma receptors:

Sigma Receptors: Compound 37, a derivative of this compound, exhibits high affinity and selectivity for the σ1 receptor. Such interactions may have implications for neurological and psychiatric disorders .

properties

IUPAC Name

[1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N7O2/c36-28(35-19-17-33(18-20-35)24-10-4-5-13-29-24)22-11-15-34(16-12-22)26-23(9-6-14-30-26)27-31-25(32-37-27)21-7-2-1-3-8-21/h1-10,13-14,22H,11-12,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVNPOWVZKHPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=N3)C4=C(C=CC=N4)C5=NC(=NO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

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